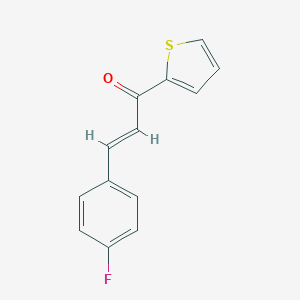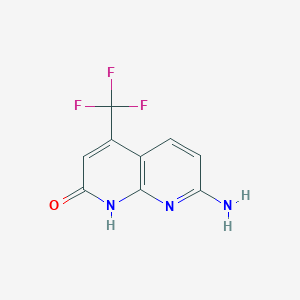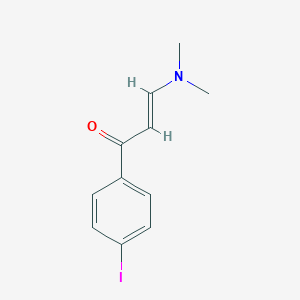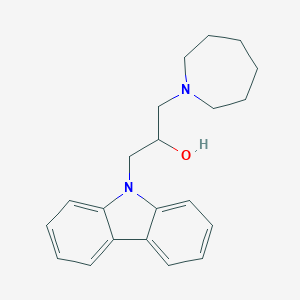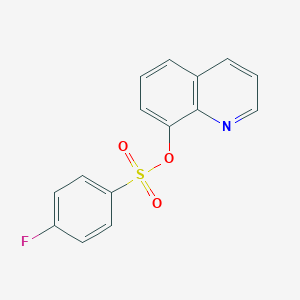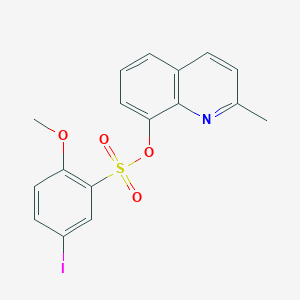
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine is a synthetic organic compound belonging to the piperazine family Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is notable for its unique structure, which includes a benzyl group, a bromine atom, and a methylbenzenesulfonyl group attached to the piperazine ring
準備方法
The synthesis of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of benzyl chloride with piperazine in the presence of a base to form 1-benzylpiperazine This can be achieved through a sulfonylation reaction, where 5-bromo-2-methylbenzenesulfonyl chloride reacts with 1-benzylpiperazine under basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine: Although not yet approved for medical use, the compound’s structural features make it a candidate for further investigation as a potential therapeutic agent. Studies focus on its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. For example, it may interact with serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
類似化合物との比較
1-Benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine can be compared to other similar compounds, such as:
特性
CAS番号 |
419537-88-5 |
|---|---|
分子式 |
C18H21BrN2O2S |
分子量 |
409.3g/mol |
IUPAC名 |
1-benzyl-4-(5-bromo-2-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c1-15-7-8-17(19)13-18(15)24(22,23)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
InChIキー |
IKUNLBOIDOCEDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


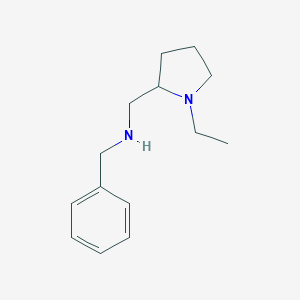
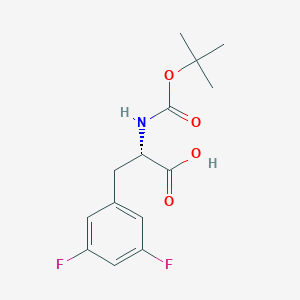
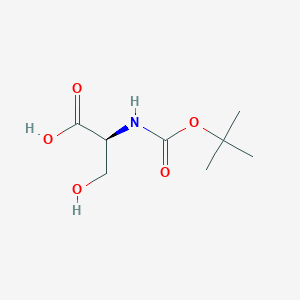
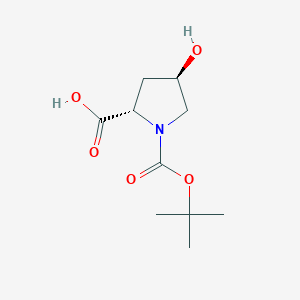
![1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol](/img/structure/B346189.png)
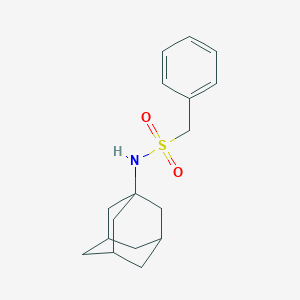
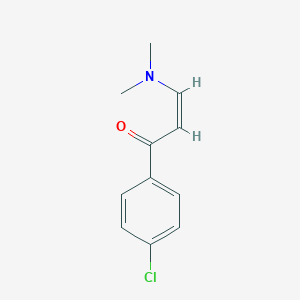
![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)
